molecular formula C30H27N3OS B4265107 2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B4265107
M. Wt: 477.6 g/mol
InChI Key: BFXBPDDLAQZVDY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a thiazole ring, and multiple dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide involves multiple steps, including the formation of the quinoline core, the thiazole ring, and the attachment of the dimethylphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide is unique due to its combination of a quinoline core, a thiazole ring, and multiple dimethylphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3OS/c1-17-10-12-22(14-19(17)3)27-16-25(24-8-6-7-9-26(24)31-27)29(34)33-30-32-28(21(5)35-30)23-13-11-18(2)20(4)15-23/h6-16H,1-5H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXBPDDLAQZVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=C(S4)C)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide

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